Cytochrome P450 Drug–Drug Interaction Liability: Pantoprazole (5-OCF₂H) vs. Omeprazole (5-OCH₃) – A 3.4- to 6.9-Fold Difference in Ki
The difluoromethoxy substituent at the 5-position of pantoprazole confers a markedly reduced cytochrome P450 inhibitory profile compared to the 5-methoxy substituent in omeprazole. In rat liver microsomes (phenobarbital-induced, representing CYPIIB1 subfamily), pantoprazole exhibited Ki values of 138 μM (7-ethoxycoumarin O-dealkylation), 104 μM (ethylmorphine N-demethylation), and 128 μM (lonazolac hydroxylation). Omeprazole, differing only at the 5-substituent (OCH₃ vs. OCF₂H), showed Ki values of 38, 68, and 20 μM for the same three reactions, respectively [1]. This corresponds to a 3.6-fold (EM), 3.4-fold (EC), and 6.5-fold (Lona) lower inhibitory potency for pantoprazole. This differential is attributed to the electron-withdrawing and steric properties of the -OCF₂H group, which are imparted from the 4-(difluoromethoxy)benzene-1,2-diamine precursor during synthesis. Researchers selecting a benzimidazole scaffold with reduced CYP450 interaction liability must therefore procure the -OCF₂H-substituted o-phenylenediamine building block rather than the -OCH₃ or -H analogs.
| Evidence Dimension | In vitro cytochrome P450 inhibition potency (Ki, μmol/L) for three representative CYPIIB1-catalyzed reactions |
|---|---|
| Target Compound Data | Pantoprazole (5-OCF₂H): Ki = 138 (EC), 104 (EM), 128 (Lona) μmol/L |
| Comparator Or Baseline | Omeprazole (5-OCH₃ at benzimidazole 5-position): Ki = 38 (EC), 68 (EM), 20 (Lona) μmol/L |
| Quantified Difference | 3.6-fold (EC), 3.4-fold (EM), 6.5-fold (Lona) higher Ki for pantoprazole vs. omeprazole; i.e., pantoprazole inhibits CYP450 3.4–6.9× less potently |
| Conditions | Rat liver microsomes from phenobarbital-pretreated rats; CYPIIB1 subfamily; substrate concentrations not explicitly reported; reported in Simon et al., Biochem. Pharmacol. 1991 |
Why This Matters
This quantitative CYP450 inhibition differential is a key pharmacotherapeutic differentiator between pantoprazole and omeprazole in clinical practice; procurement of the wrong o-phenylenediamine building block (4-methoxy instead of 4-difluoromethoxy) would produce a benzimidazole scaffold with fundamentally different drug–drug interaction risk.
- [1] Simon, W.A.; Büdingen, C.; Fahr, S.; Kinder, B.; Koske, M. The H⁺,K⁺-ATPase Inhibitor Pantoprazole (BY1023/SK&F96022) Interacts Less with Cytochrome P450 than Omeprazole and Lansoprazole. Biochemical Pharmacology 1991, 42 (2), 347–355. DOI: 10.1016/0006-2952(91)90722-h. View Source
